2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Description

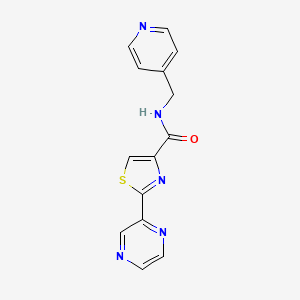

2-(Pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a pyrazine ring and at position 4 with a carboxamide group linked to a pyridin-4-ylmethyl moiety. Its molecular formula is C₁₄H₁₁N₅OS (molecular weight: 305.34 g/mol) . The compound is synthesized via coupling reactions between thiazole carboxylate intermediates and pyridin-4-ylmethylamine, following protocols similar to those described for related thiazole carboxamides .

Properties

IUPAC Name |

2-pyrazin-2-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS/c20-13(18-7-10-1-3-15-4-2-10)12-9-21-14(19-12)11-8-16-5-6-17-11/h1-6,8-9H,7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQVFLOELGRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a heterocyclic organic molecule that incorporates a thiazole ring, a pyrazine moiety, and a pyridine group. This unique structural combination contributes to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. The molecular formula of this compound is C₁₃H₁₃N₅O, and its intricate structure allows for various interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that This compound exhibits significant biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) . This enzyme is crucial in various physiological processes, including inflammation and immune responses. Inhibition of iNOS may have therapeutic implications for diseases characterized by excessive nitric oxide production, such as neurodegenerative disorders and certain cancers .

Table 1: Summary of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole, Pyrazine, Pyridine | Nitric oxide synthase inhibitor |

| 2-Amino-thiazole | Thiazole core | Antimicrobial |

| Pyridinyl-thiazoles | Pyridine attached to thiazole | Antitumor |

| Pyrazinyl-thiazoles | Pyrazine linked to thiazole | Anti-inflammatory |

The mechanism by which this compound exerts its biological effects involves several pathways:

- iNOS Inhibition : By inhibiting iNOS, the compound may reduce the production of nitric oxide, thus mitigating inflammatory responses.

- Antimicrobial Activity : Studies have shown that derivatives of thiazoles exhibit significant antimicrobial properties against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans), indicating a broad spectrum of activity .

- Antioxidant Properties : The compound has also demonstrated notable antioxidant activities in DPPH and hydroxyl radical scavenging assays, suggesting potential benefits in oxidative stress-related conditions .

Case Studies and Research Findings

Recent research highlights the multifaceted biological activities of related compounds in the pyrazolyl-thiazole class. For instance:

- In a study focusing on pyrazolyl-thiazole derivatives, compounds showed significant inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported to be low, indicating potent antimicrobial activity .

- Computational studies utilizing molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets. These studies support experimental findings by elucidating the electronic properties and potential binding affinities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-4-Carboxamide Derivatives

Key Observations :

- Heterocyclic Diversity : The target compound incorporates pyrazine and pyridine rings, whereas analogs like 7d–7j feature pyrazole and chloropyridine groups. These substitutions influence electronic properties and steric bulk.

- Amide Group Variations : The pyridin-4-ylmethyl amide in the target compound contrasts with bulkier groups (e.g., trifluoroethyl in 7d ), which may impact solubility and target binding.

- Purity Challenges : Compounds with azidobenzamido substituents (e.g., 34 in ) show lower purity (31%), suggesting synthetic difficulties with nitro or bromo groups compared to the target compound’s simpler amide linkage.

Key Differences :

- Amine Reactivity : Bulky amines (e.g., trifluoroethylamine ) require stronger coupling agents (DCC/DMAP), while aromatic amines (e.g., pyridin-4-ylmethylamine) may use milder conditions.

- Purity Optimization : High-purity compounds (e.g., 32 ) are achieved via HPLC purification, whereas the target compound’s synthesis lacks reported purity data.

Physicochemical Properties and Stability

- Molecular Weight : The target compound (305.34 g/mol) is lighter than analogs with bromo or trifluoromethyl groups (e.g., 7d: 465.94 g/mol ), suggesting better bioavailability.

- Solubility : Pyridine and pyrazine rings enhance water solubility compared to hydrophobic substituents like cyclopropyl or bromophenyl .

- Stability : Azido groups (e.g., in 32–34 ) may pose stability risks, whereas the target compound’s amide linkage is likely more stable under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.